

# Application Notes and Protocols for Longitudinal Tau Pathology Tracking Using THK5351

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## Compound of Interest

Compound Name: THK5351

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## Introduction

[18F]**THK5351** is a second-generation positron emission tomography (PET) tracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] Its utility extends to the longitudinal monitoring of tau deposition, offering a non-invasive method to track disease progression and evaluate the efficacy of therapeutic interventions.[1][3] This document provides detailed application notes and protocols for designing and conducting longitudinal studies using **THK5351**.

**THK5351** is an arylquinoline derivative that binds to tau aggregates.[2] However, it is crucial to note that **THK5351** also exhibits off-target binding to monoamine oxidase-B (MAO-B), which can influence signal interpretation in regions with high MAO-B expression.[4] Despite this, studies have demonstrated its value in detecting and tracking tau-related pathology.[1][3]

## Applications in Longitudinal Studies

- Tracking Disease Progression: Longitudinal **THK5351** PET imaging allows for the spatiotemporal tracking of tau pathology, providing insights into the progression of neurodegeneration.[1][2]

- Early Diagnosis: By detecting early changes in tau deposition, **THK5351** can aid in the early diagnosis of tauopathies.[\[3\]](#)
- Therapeutic Efficacy Assessment: **THK5351** serves as a valuable biomarker for assessing the response to anti-tau therapies in clinical trials.[\[1\]](#)[\[3\]](#)
- Correlation with Cognitive Decline: Changes in **THK5351** uptake can be correlated with longitudinal changes in cognitive function, providing a link between molecular pathology and clinical symptoms.[\[5\]](#)[\[6\]](#)

## Quantitative Data Summary

The following tables summarize quantitative data from longitudinal and cross-sectional studies using **THK5351**.

Table 1: Longitudinal [ $^{18}\text{F}$ ]**THK5351** PET in P301S Transgenic Mice[\[1\]](#)

Age (Months)	Brain Region	Mean Standardized Uptake Value (SUV) in P301S Mice	Mean Standardized Uptake Value (SUV) in Wild-Type (WT) Mice
6	Olfactory Bulb	~1.5	~1.5
	Cortex	~1.2	
	Hippocampus	~1.3	
	Brainstem	~1.4	
8	Olfactory Bulb	~2.0	~1.5
	Cortex	~1.6	
	Hippocampus	~1.7	
	Brainstem	~1.8	
10	Olfactory Bulb	~2.2	~1.5
	Cortex	~1.8	
	Hippocampus	~1.9	
	Brainstem	~2.0	
12	Olfactory Bulb	~2.5	~1.5
	Cortex	~2.0	
	Hippocampus	~2.1	
	Brainstem	~2.2	

\* Indicates a significant increase in **THK5351** uptake in P301S mice compared to WT mice.

Table 2: Longitudinal Cognitive Assessment in Amyloid- $\beta$  Negative Amnesic Mild Cognitive Impairment (aMCI) Patients[5][6]

Patient Group	Baseline Mean CDR-SOB	Follow-up Mean CDR-SOB	Rate of Deterioration (B value)	p-value
[18F]THK5351-Positive	1.5 ± 0.8	2.0 ± 1.1	0.003	0.033
[18F]THK5351-Negative	1.3 ± 0.7	1.4 ± 0.8	-	-

CDR-SOB: Clinical Dementia Rating Scale-Sum of Boxes. A higher B value indicates a steeper decline.

Table 3: Cross-Sectional [18F]THK5351 Standardized Uptake Value Ratio (SUVR) in Human Subjects[7][8]

Brain Region	Healthy Controls (n=6) Mean SUVR (40-60 min)	Alzheimer's Disease (n=10) Mean SUVR (40-60 min)
Frontal Lobe	1.15	1.35
Temporal Lobe	1.25	1.65
Parietal Lobe	1.10	1.40
Occipital Lobe	1.05	1.20
Basal Ganglia	1.50	1.55

\* Indicates significantly higher uptake in AD patients compared to healthy controls.

## Experimental Protocols

### Protocol 1: Longitudinal [18F]THK5351 PET Imaging in a Transgenic Mouse Model (P301S)[1]

#### 1. Animal Model:

- P301S transgenic mice expressing the P301S mutant human microtubule-associated protein tau (MAPT).

- Wild-type littermates as controls.

## 2. Behavioral Testing (Longitudinal):

- Rotarod: Assess motor coordination and grip strength at 6, 8, 10, and 12 months of age.
- Memory Recall Tasks: Evaluate learning and memory at 10 and 12 months of age prior to PET imaging.

## 3. [18F]THK5351 Radiotracer Preparation:

- Synthesize [18F]THK5351 with a radiochemical purity of >95%.
- The final injection solution consists of [18F]THK5351 in 9% ethanol in saline.

## 4. PET/CT Imaging Procedure (Longitudinal at 6, 8, 10, and 12 months):

- Anesthetize mice with 2% isoflurane.
- Place a catheter in the tail vein.
- Position the anesthetized mouse on a PET/CT scanner.
- Administer a bolus injection of ~150  $\mu$ Ci of [18F]THK5351 via the tail vein catheter, followed by a saline flush.
- Acquire dynamic PET data for 30 minutes, followed by a 3-minute CT scan for attenuation correction.

## 5. Image Analysis:

- Reconstruct PET images using the maximum likelihood expectation maximization (MLEM) method.
- Apply scatter, random, decay, and attenuation corrections.

- Co-register PET images to a mouse brain atlas.
- Calculate the standardized uptake value (SUV) for various regions of interest (ROIs) by normalizing the tissue radioactivity concentration by the injected dose and body weight.

#### 6. Post-mortem Analysis (at 12 months):

- Perfuse mice and collect brain tissue.
- Perform histological analysis (e.g., tau immunohistochemistry) and biochemical assays (e.g., Western blotting for tau protein levels) to correlate with PET findings.

## Protocol 2: Longitudinal [ $^{18}\text{F}$ ]THK5351 PET Imaging in Human Subjects[5][6][9]

#### 1. Participant Cohort:

- Recruit patients with a clinical diagnosis of a tauopathy (e.g., Alzheimer's disease, Mild Cognitive Impairment) and age-matched healthy controls.
- Obtain written informed consent.
- Conduct baseline assessments including clinical evaluation, neuropsychological testing (e.g., MMSE, CDR-SOB), and structural MRI.

#### 2. [ $^{18}\text{F}$ ]THK5351 Radiotracer Preparation:

- Synthesize [ $^{18}\text{F}$ ]THK5351 at a radiopharmacy with a radiochemical purity of >95%.

#### 3. PET Imaging Procedure (Baseline and Follow-up):

- Position the participant in the PET scanner.
- Administer an intravenous bolus injection of approximately 185 MBq of [ $^{18}\text{F}$ ]THK5351.
- Acquire dynamic or static PET images. A common protocol involves a 20-minute scan starting 40 to 60 minutes post-injection.[7][9]

- Obtain a CT scan for attenuation correction.

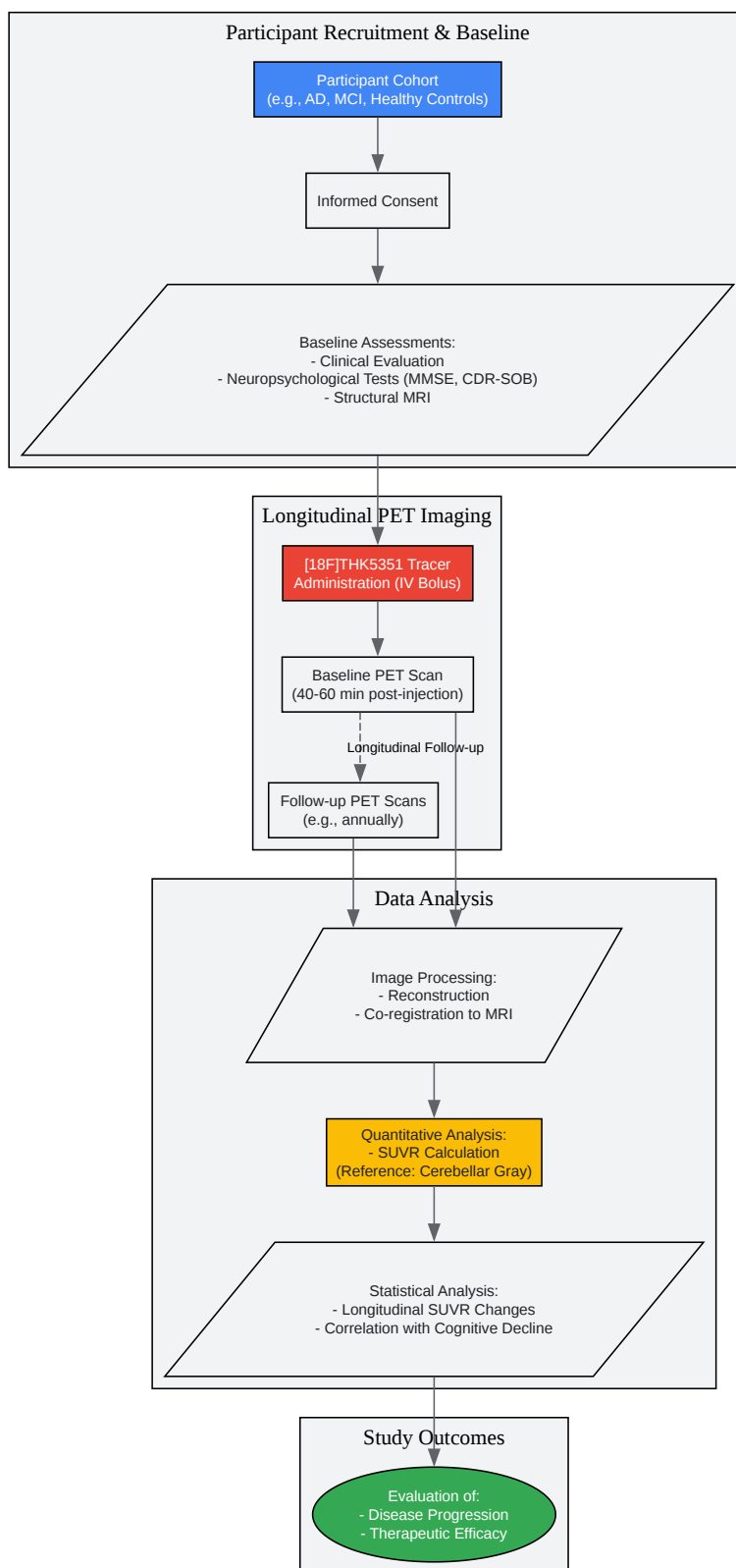
#### 4. Image Analysis:

- Reconstruct PET images with appropriate corrections.
- Co-register PET images to the participant's structural MRI.
- Define regions of interest (ROIs) on the MRI.
- Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI by normalizing the SUV of the target region to a reference region with low expected tau pathology (e.g., cerebellar gray matter).[7]

#### 5. Longitudinal Follow-up:

- Repeat PET imaging and neuropsychological assessments at predefined intervals (e.g., annually) to track changes over time.
- Analyze the longitudinal changes in SUVR and their correlation with changes in cognitive scores.

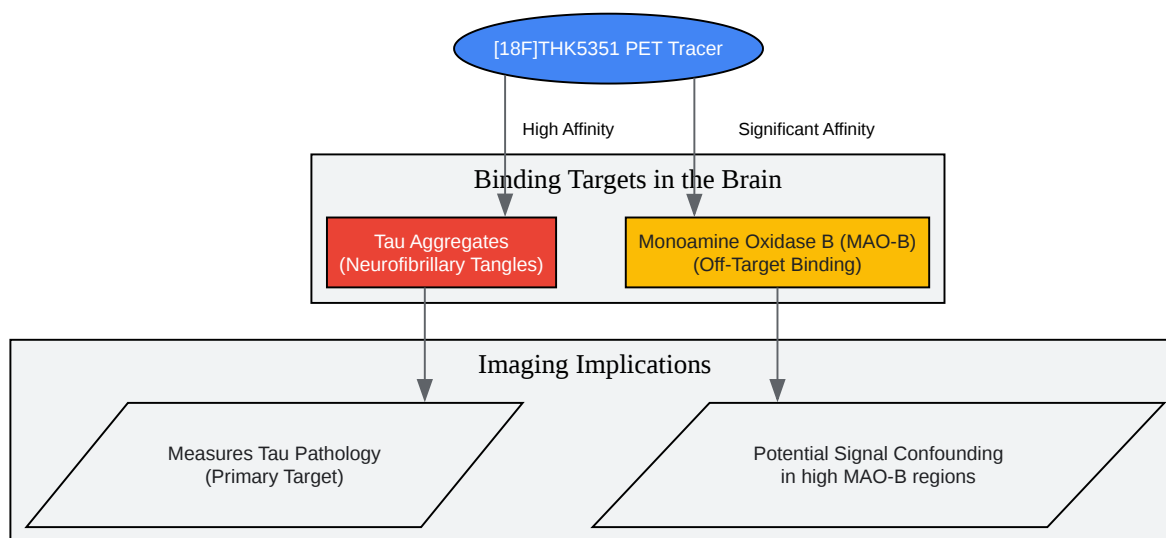
## Visualizations



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Caption: Experimental workflow for a longitudinal **THK5351** PET study.





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Caption: Binding targets of the [18F]**THK5351** PET tracer.

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